6-(dimethylamino)-N-methyl-N-prop-2-ynylpyridine-3-carboxamide
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Overview
Description
6-(dimethylamino)-N-methyl-N-prop-2-ynylpyridine-3-carboxamide is a complex organic compound featuring a pyridine ring substituted with a dimethylamino group, a methyl group, and a prop-2-ynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dimethylamino)-N-methyl-N-prop-2-ynylpyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the alkylation of pyridine derivatives followed by amide formation. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or ethanol. For instance, the reaction of 4-dimethylaminopyridine with propargyl bromide in the presence of a base like sodium hydride can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
6-(dimethylamino)-N-methyl-N-prop-2-ynylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
6-(dimethylamino)-N-methyl-N-prop-2-ynylpyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 6-(dimethylamino)-N-methyl-N-prop-2-ynylpyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): Similar in structure but lacks the prop-2-ynyl group.
N,N-Dimethyl-4-aminopyridine: Another derivative with similar properties but different substituents.
Uniqueness
6-(dimethylamino)-N-methyl-N-prop-2-ynylpyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the prop-2-ynyl group, in particular, can influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
6-(dimethylamino)-N-methyl-N-prop-2-ynylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-5-8-15(4)12(16)10-6-7-11(13-9-10)14(2)3/h1,6-7,9H,8H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHGDIPUKDQVJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)N(C)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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